2,5,8-Nonanetrione

Description

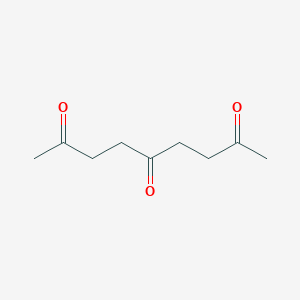

Structure

3D Structure

Properties

CAS No. |

38284-28-5 |

|---|---|

Molecular Formula |

C9H14O3 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

nonane-2,5,8-trione |

InChI |

InChI=1S/C9H14O3/c1-7(10)3-5-9(12)6-4-8(2)11/h3-6H2,1-2H3 |

InChI Key |

OCLVFADSCVQCER-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC(=O)CCC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,5,8-Nonanetrione

CAS Number: 38284-28-5

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral data of 2,5,8-Nonanetrione. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields.

Chemical and Physical Properties

This compound is an aliphatic triketone with the molecular formula C₉H₁₄O₃.[1] Its chemical structure consists of a nine-carbon chain with ketone groups at the second, fifth, and eighth positions. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O₃ | [1] |

| Molecular Weight | 170.21 g/mol | [1] |

| CAS Number | 38284-28-5 | [1] |

| IUPAC Name | nonane-2,5,8-trione | [1] |

| Canonical SMILES | CC(=O)CCC(=O)CCC(=O)C | [2] |

| Boiling Point | 305.8 °C at 760 mmHg | [3] |

| Flash Point | 128.1 °C | [3] |

| Density | 1.01 g/cm³ | [3] |

| Vapor Pressure | 0.000804 mmHg at 25°C | [3] |

| XLogP3 | -0.7 | [1] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 6 | [3] |

| Exact Mass | 170.094294304 | [1][3] |

| Complexity | 174 | [3] |

| Heavy Atom Count | 12 | [3] |

Synthesis of this compound

One common method involves the hydrolysis of 4-(5-methyl-furan-2-yl)-butan-2-one.[2] This reaction is typically carried out in the presence of an acid catalyst in an aqueous medium.

Another reported synthesis starts from 4-(5-hydroxymethyl-2-furanyl)-2-butanone.[2] This process involves treatment with hydrogen chloride in methanol (B129727) at elevated temperatures.

A third route utilizes the hydrogenation of 4-(5-(hydroxymethyl)furan-2-yl)but-3-en-2-one over a palladium on activated carbon catalyst in the presence of acetic acid.[2]

The following diagram illustrates a generalized synthetic workflow for the preparation of this compound from a furan (B31954) precursor.

Spectroscopic Data

¹³C NMR Spectroscopy

A ¹³C NMR spectrum for this compound has been reported.[4] While the raw data is not publicly available, the expected chemical shifts can be predicted based on the structure. The three carbonyl carbons would appear significantly downfield (in the range of 205-220 ppm). The methyl carbons would be the most upfield, and the different methylene (B1212753) carbons would have distinct chemical shifts based on their proximity to the electron-withdrawing carbonyl groups.

¹H NMR Spectroscopy

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available in public databases. However, the spectrum would be dominated by a strong absorption band characteristic of the C=O stretching vibration of the ketone groups, typically appearing in the region of 1705-1725 cm⁻¹.[5] Weaker absorptions corresponding to C-H stretching and bending vibrations would also be present.

Mass Spectrometry

Experimental mass spectrometry data for this compound is not publicly available. The fragmentation pattern upon electron ionization would likely involve cleavage alpha to the carbonyl groups, leading to the formation of acylium ions. Common fragments would include the loss of methyl (CH₃) and acetyl (CH₃CO) groups.

Biological Activity and Applications

There is a significant lack of publicly available information regarding the specific biological activities of this compound and its applications in drug development. However, research on related aliphatic ketones and triketones suggests potential areas of interest.

Some β-triketones have been investigated for their herbicidal and parasiticidal properties, acting as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[6] Additionally, various ketone derivatives have been studied for their cytotoxic effects against cancer cell lines.[7] It is plausible that this compound could be investigated as an enzyme inhibitor due to the reactivity of its carbonyl groups.[8]

The diagram below illustrates a potential, though unconfirmed, logical relationship for investigating the biological activity of this compound based on the activities of related compounds.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and biological evaluation of this compound are not currently available in the public domain. Researchers interested in working with this compound would need to adapt general procedures for the synthesis of aliphatic ketones and for the screening of compounds for biological activity.

For synthesis, a starting point would be the acid-catalyzed hydrolysis of furan derivatives, as indicated in the synthesis section. Reaction conditions such as temperature, reaction time, and purification methods would need to be optimized.

For biological evaluation, standard in vitro assays could be employed. For example, to assess potential cytotoxicity, a variety of cancer cell lines could be treated with this compound at different concentrations, and cell viability could be measured using assays such as the MTT or SRB assay. To investigate enzyme inhibition, a relevant enzyme target would first need to be identified based on structural analogy to known inhibitors, followed by the development or adaptation of a suitable enzyme activity assay.

Conclusion

This compound is a simple aliphatic triketone with well-defined chemical and physical properties. While synthetic routes have been outlined, detailed experimental protocols and comprehensive spectroscopic and biological activity data are scarce in publicly accessible literature. This guide summarizes the available information and provides a framework for future research into the synthesis, characterization, and potential applications of this compound, particularly in the context of drug discovery and development. Further investigation is warranted to fully elucidate the properties and potential of this compound.

References

- 1. This compound | C9H14O3 | CID 300426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. treenablythe.weebly.com [treenablythe.weebly.com]

- 4. spectrabase.com [spectrabase.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. hmdb.ca [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Substituted 5-(2-Hydroxybenzoyl)-2-Pyridone Analogues as Inhibitors of the Human Caf1/CNOT7 Ribonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 2,5,8-Nonanetrione

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a triketone of interest in various chemical research domains. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in different chemical and biological systems.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C9H14O3 | [1][2][3][4] |

| Molecular Weight | 170.21 g/mol | [3][4][5][6] |

| Melting Point | 59-60 °C | [5] |

| Boiling Point | 305.8 °C at 760 mmHg160-162 °C at 16 Torr | [1][5] |

| Density | 1.01 g/cm³ | [1] |

| Predicted Density | 1.010 ± 0.06 g/cm³ | [5] |

| Flash Point | 128.1 °C | [1] |

| Vapor Pressure | 0.000804 mmHg at 25 °C | [1] |

Solubility and Partitioning

| Property | Value | Source |

| Water Solubility | 9.398 x 10⁵ mg/L at 25 °C (estimated) | [2] |

| XLogP3 | -0.7 | [1][2][6] |

Molecular Descriptors

| Property | Value | Source |

| Hydrogen Bond Donor Count | 0 | [1][6] |

| Hydrogen Bond Acceptor Count | 3 | [1][6] |

| Rotatable Bond Count | 6 | [1] |

| Exact Mass | 170.094294304 u | [1][4][6] |

| Canonical SMILES | CC(=O)CCC(=O)CCC(=O)C | [1] |

Experimental Protocols

While specific experimental procedures for this compound are not extensively detailed in the literature, the following standard methodologies are employed to determine the key physicochemical properties listed above.

Melting Point Determination

The melting point of a solid compound like this compound is typically determined using a capillary melting point apparatus. A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from which the substance first begins to melt to when it becomes completely liquid is recorded as the melting point range.

Boiling Point Determination

The boiling point can be determined by distillation. The compound is heated in a flask with a condenser attached. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point. For measurements at reduced pressure (e.g., 16 Torr), a vacuum pump is connected to the distillation apparatus.

Density Measurement

The density of liquid this compound (above its melting point) can be measured using a pycnometer. The pycnometer is first weighed empty, then filled with the liquid and weighed again. The volume of the pycnometer is known, allowing for the calculation of the density (mass/volume).

Solubility Determination

The aqueous solubility can be determined by the shake-flask method. An excess amount of this compound is added to a known volume of water in a flask. The flask is then agitated at a constant temperature until equilibrium is reached. The solution is filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Visualizations

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the characterization of a chemical compound like this compound.

Molecular Structure of this compound

The following diagram illustrates the logical relationship between the atoms in the this compound molecule.

References

2,5,8-Nonanetrione molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 2,5,8-nonanetrione (CAS RN: 38284-28-5). This document collates available data on its molecular weight, formula, and spectroscopic characteristics. Synthesis methodologies are discussed, and a summary of its known, albeit limited, biological context is provided. All quantitative data is presented in structured tables for clarity, and conceptual diagrams for its molecular structure and a representative synthesis workflow are included in the DOT language format as specified.

Molecular Structure and Properties

This compound is a tri-ketone with a nine-carbon aliphatic backbone. Its structure is characterized by carbonyl groups at the second, fifth, and eighth positions.

Molecular Diagram

Physicochemical and Computed Properties

The following table summarizes the key identifiers and physicochemical properties of this compound.

| Property | Value | Reference(s) |

| IUPAC Name | nonane-2,5,8-trione | [1] |

| Molecular Formula | C₉H₁₄O₃ | [1][2] |

| Molecular Weight | 170.21 g/mol | [1] |

| CAS Number | 38284-28-5 | [1] |

| Canonical SMILES | CC(=O)CCC(=O)CCC(=O)C | [2] |

| Density | 1.01 g/cm³ | [2] |

| Boiling Point | 305.8 °C at 760 mmHg | [2] |

| Flash Point | 128.1 °C | [2] |

| Vapor Pressure | 0.000804 mmHg at 25°C | [2] |

| XLogP3 | -0.7 | [1][2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 6 | [2] |

| Exact Mass | 170.094294304 Da | [2] |

Synthesis of this compound

Conceptual Synthesis Workflow

The diagram below illustrates a common synthetic pathway from a furan-based precursor.

Experimental Protocols

While a detailed, step-by-step protocol from a primary literature source is not available in the public domain, the following outlines the general methodologies referenced in chemical databases:

Method 1: From 4-(5-methyl-furan-2-yl)-butan-2-one

-

Reactants : 4-(5-methyl-furan-2-yl)-butan-2-one is treated with acetic acid in an aqueous solution.

-

Conditions : The reaction mixture is heated to 100 °C.

-

Principle : This reaction proceeds via an acid-catalyzed hydrolysis of the furan (B31954) ring, which opens and rearranges to form the linear triketone structure.

Method 2: From 4-(5-hydroxymethyl-2-furanyl)-2-butanone

-

Reactants : 4-(5-hydroxymethyl-2-furanyl)-2-butanone is reacted in methanol.

-

Catalyst/Reagent : Hydrogen chloride is used as the catalyst.

-

Conditions : The reaction is carried out at 100 °C for a duration of 3 hours.

-

Principle : Similar to the first method, this is an acid-catalyzed process that results in the cleavage and rearrangement of the furan moiety to yield this compound.

Note: These protocols are based on summarized literature data and would require further optimization and development for laboratory implementation. Purification and isolation techniques, such as column chromatography or distillation, would be necessary to obtain a pure product.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR : A ¹³C NMR spectrum for this compound has been reported, with data available in various spectral databases.[3] The spectrum was recorded in deuterochloroform (CDCl₃).[3]

-

Expected Chemical Shifts : Based on the structure, one would anticipate signals corresponding to the methyl carbons, the methylene (B1212753) carbons, and the carbonyl carbons. The carbonyl carbons are expected to appear significantly downfield (typically in the 200-215 ppm range for ketones).[4][5] The methyl carbons adjacent to the carbonyl groups would be in the 20-30 ppm region, while the methylene carbons would have distinct signals based on their proximity to the electron-withdrawing carbonyl groups.

-

Infrared (IR) Spectroscopy

While a specific experimental spectrum is not provided in the search results, the key diagnostic absorption bands can be predicted.

-

Expected Absorptions :

-

C=O Stretch : A strong, sharp absorption band is expected in the region of 1705-1725 cm⁻¹ , characteristic of a saturated aliphatic ketone.[6] The presence of three ketone functionalities may lead to a broadening of this peak or the appearance of multiple, closely spaced peaks.

-

C-H Stretch : Absorptions corresponding to the stretching of sp³ C-H bonds in the methyl and methylene groups are expected just below 3000 cm⁻¹ .[6]

-

Mass Spectrometry (MS)

-

Molecular Ion : The exact mass of this compound is 170.0943 Da.[2] In a mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 170.

-

Fragmentation : The molecule would likely undergo cleavage alpha to the carbonyl groups, leading to the loss of acylium ions or alkyl radicals. Common fragmentation patterns would include the loss of CH₃ (m/z = 155), CH₃CO (m/z = 127), and other fragments resulting from cleavages between the carbonyl groups.

Biological Activity and Signaling Pathways

The biological role of this compound is not well-documented. It has been reported to be a component of Nicotiana tabacum (tobacco).[1] However, there is a lack of substantial research into its specific biological activities, toxicological profile, or mechanism of action in any biological system.

Signaling Pathways:

-

Currently, there are no known or described signaling pathways in which this compound is known to play a role. Its simple aliphatic trione (B1666649) structure does not immediately suggest interaction with common receptor families or enzymatic pathways without further derivatization or metabolic activation. Professionals in drug development should consider this compound as a basic chemical entity with an uncharacterized biological profile.

Conclusion

This compound is a well-defined chemical compound with established molecular and physical properties. While synthetic routes are outlined in chemical literature, detailed experimental protocols for its preparation are not widely disseminated. Spectroscopic data for its characterization are available in established databases. The biological significance of this molecule remains largely unexplored, presenting an open area for future research. This guide serves as a foundational resource for scientists and researchers interested in this particular triketone.

References

IUPAC name for 2,5,8-Nonanetrione

An In-Depth Technical Guide to Nonane-2,5,8-trione

Executive Summary

Nonane-2,5,8-trione is a tri-ketone compound with a linear nine-carbon backbone. While its formal IUPAC name is nonane-2,5,8-trione, it is commonly referred to as 2,5,8-nonanetrione.[1] This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications. Due to a notable gap in the scientific literature regarding its biological activity, this guide also presents a predictive framework for its potential biological interactions and details relevant experimental protocols for future investigation. This whitepaper is intended for researchers, chemists, and professionals in drug development and materials science.

Nonane-2,5,8-trione is an aliphatic trione. Its identity is established through various chemical identifiers and its physicochemical properties have been characterized.

Compound Identification

The compound is cataloged in numerous chemical databases, ensuring its unambiguous identification.

| Identifier | Value | Reference |

| IUPAC Name | nonane-2,5,8-trione | [1][2] |

| CAS Number | 38284-28-5 | [1][3][4] |

| PubChem CID | 300426 | [1] |

| Molecular Formula | C₉H₁₄O₃ | [1][3] |

| Molecular Weight | 170.21 g/mol | [1] |

| Canonical SMILES | CC(=O)CCC(=O)CCC(=O)C | [1][2][3] |

| InChIKey | OCLVFADSCVQCER-UHFFFAOYSA-N | [1][2] |

| DSSTox Substance ID | DTXSID70306268 | [1][3] |

Physicochemical Properties

The physical and chemical properties of nonane-2,5,8-trione are summarized below. These properties are crucial for its handling, application, and analysis.

| Property | Value | Reference |

| Density | 1.01 g/cm³ | [3] |

| Boiling Point | 305.8 °C at 760 mmHg | [3] |

| Flash Point | 128.1 °C | [3] |

| Vapor Pressure | 0.000804 mmHg at 25°C | [3] |

| Water Solubility | 9.398e+05 mg/L at 25 °C (est.) | [4] |

| XLogP3 | -0.7 | [1][3] |

| Hydrogen Bond Donor Count | 0 | [1][3] |

| Hydrogen Bond Acceptor Count | 3 | [1][3] |

| Rotatable Bond Count | 6 | [3] |

Synthesis and Manufacturing

The synthesis of nonane-2,5,8-trione can be achieved through the hydrolysis of furan (B31954) derivatives. Several routes have been documented, offering high yields.

A common synthetic strategy involves the acid-catalyzed hydrolysis of substituted furans. For instance, the treatment of 4-(5-methyl-furan-2-yl)-butan-2-one with acetic acid in water at 100°C results in a 98% yield of nonane-2,5,8-trione.[3] Another approach utilizes the reaction of 4-(5-hydroxymethyl-2-furanyl)-2-butanone with hydrogen chloride in methanol (B129727) at 100°C for 3 hours, achieving a near-quantitative yield.[3]

Chemical Reactivity

The presence of three ketone functionalities makes nonane-2,5,8-trione a versatile building block in organic synthesis. The 1,4-dicarbonyl relationship between the ketone groups at positions 2 and 5, and 5 and 8, allows it to undergo the Paal-Knorr reaction.

This reaction involves the condensation of the dicarbonyl compound with a primary amine or hydrazine (B178648) to form five-membered heterocyclic rings, specifically substituted pyrroles or pyrazoles. For example, reacting nonane-2,5,8-trione with sterically hindered primary amines in toluene (B28343) has been used to synthesize novel functional polyketones and cationic resins, which have potential applications in the automotive industry.[5]

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and quality control of chemical compounds. For nonane-2,5,8-trione, 13C NMR spectral data is available in spectral databases, which can be used to confirm the carbon skeleton and the presence of the three distinct carbonyl groups.[6] Further analysis using techniques such as ¹H NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would provide a complete characterization profile.

Potential Biological Activity and Toxicological Profile

A comprehensive review of scientific literature indicates a significant lack of data on the biological activity and toxicology of nonane-2,5,8-trione. The compound has been identified in Nicotiana tabacum (tobacco), but its specific role or effect in this context is not detailed.[1]

However, the broader class of aliphatic diketones is known to exhibit various biological effects. For instance, 2,5-hexanedione (B30556) is a known neurotoxin that acts via pyrrole formation and protein cross-linking.[7] Given the reactive dione (B5365651) functionalities within nonane-2,5,8-trione, it is plausible that it could interact with cellular nucleophiles and signaling pathways. One such potential pathway is the Keap1-Nrf2 antioxidant response pathway, which is modulated by electrophilic compounds.[7]

References

- 1. This compound | C9H14O3 | CID 300426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 38284-28-5 [thegoodscentscompany.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound, 38284-28-5 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2,5,8-Nonanetrione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,5,8-nonanetrione, a tricarbonyl compound with potential applications in organic synthesis and as a building block in the development of novel chemical entities. This document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a linear nine-carbon chain containing three ketone functionalities at positions 2, 5, and 8. Its structure presents a versatile scaffold for further chemical modifications, making it a molecule of interest for synthetic chemists. The primary and most effective route for the synthesis of this trione (B1666649) involves the acid-catalyzed hydrolysis of furan (B31954) derivatives, a reaction that leverages the principles of the reverse Paal-Knorr furan synthesis.

Core Synthesis Pathway: Acid-Catalyzed Hydrolysis of Furan Derivatives

The principal method for preparing this compound is through the ring-opening of a substituted furan precursor, namely 4-(5-methyl-furan-2-yl)-butan-2-one. This reaction proceeds via an acid-catalyzed hydrolysis mechanism, which effectively converts the furan ring into two ketone functionalities, thereby forming the 1,4-dicarbonyl system within the final trione product.

The overall transformation can be depicted as follows:

Caption: General reaction scheme for the synthesis of this compound.

Two main variations of this acid-catalyzed hydrolysis have been reported, differing in the starting material and the acid catalyst employed.

Synthesis Pathway 1: From 4-(5-methyl-furan-2-yl)-butan-2-one

This is the most direct approach to this compound. The methyl group on the furan ring ultimately becomes the terminal methyl of the trione.

Experimental Protocol:

-

Starting Material: 4-(5-methyl-furan-2-yl)-butan-2-one

-

Reagents: Acetic acid, Water

-

Reaction Conditions: The mixture is heated at 100 °C. The reaction time is not specified but would typically be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up and Purification: A standard aqueous work-up would likely involve neutralization of the acetic acid, followed by extraction of the product into an organic solvent. The organic layer would then be dried and the solvent removed under reduced pressure. Purification would likely be achieved by distillation or column chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Reported Yield | 98.0% | [1] |

Synthesis Pathway 2: From 4-(5-hydroxymethyl-2-furanyl)-2-butanone

This pathway utilizes a furan derivative with a hydroxymethyl substituent. This group is subsequently reduced to a methyl group during the course of the reaction or in a separate step to yield the target molecule.

Experimental Protocol:

A referenced method outlines the following conditions for this synthesis.[1]

-

Starting Material: 4-(5-hydroxymethyl-2-furanyl)-2-butanone

-

Reagents: Hydrogen chloride, Methanol (B129727)

-

Reaction Conditions: The reaction is conducted in methanol with hydrogen chloride as the catalyst at a temperature of 100 °C for a duration of 3 hours.

-

Work-up and Purification: The work-up procedure would likely involve removal of methanol and excess HCl, followed by an aqueous work-up and extraction of the product. Purification would be achieved through standard techniques such as distillation or chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Reported Yield | 100.0% | [1] |

Reaction Mechanism and Workflow

The acid-catalyzed hydrolysis of the furan ring is the key mechanistic step in the synthesis of this compound. The generally accepted mechanism for the reverse Paal-Knorr synthesis involves the following key steps:

Caption: Mechanistic workflow for the acid-catalyzed hydrolysis of the furan precursor.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the target molecule is provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₄O₃ |

| Molecular Weight | 170.21 g/mol |

| Boiling Point | 305.8 °C at 760 mmHg[1] |

| Density | 1.01 g/cm³[1] |

| Flash Point | 128.1 °C[1] |

| XLogP3 | -0.7[1] |

Conclusion

The synthesis of this compound is most effectively achieved through the acid-catalyzed hydrolysis of readily accessible furan derivatives. The provided information, based on available literature, outlines two high-yielding pathways. For researchers and professionals in drug development, the straightforward nature of this synthetic route offers a reliable method for obtaining this versatile tricarbonyl compound for further investigation and application in the synthesis of more complex molecules. It is recommended that for any laboratory-scale synthesis, the reaction progress be carefully monitored to optimize reaction times and ensure maximum yield and purity of the final product. Further research into detailed experimental procedures and spectroscopic characterization would be beneficial for the scientific community.

References

An In-Depth Technical Guide to the Synthesis of 2,5,8-Nonanetrione: Key Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2,5,8-nonanetrione, a valuable tricarbonyl compound. The document details the key starting materials, offering in-depth experimental protocols for the most effective synthetic pathways. Quantitative data is systematically presented to allow for a comparative analysis of different methodologies. Furthermore, this guide employs Graphviz visualizations to illustrate reaction mechanisms and experimental workflows, ensuring clarity and facilitating a deeper understanding of the synthetic processes involved. The content is specifically tailored for researchers, scientists, and professionals in the field of drug development who require a thorough and practical understanding of this compound synthesis.

Introduction

This compound is a significant organic molecule characterized by a nine-carbon chain with ketone functionalities at the second, fifth, and eighth positions. Its unique structural features make it a valuable intermediate in the synthesis of various heterocyclic compounds and a target of interest in medicinal chemistry and materials science. The efficient and high-yielding synthesis of this trione (B1666649) is therefore of considerable importance. This guide focuses on the most prominent and effective methods for its preparation, primarily through the acid-catalyzed hydrolysis of furan (B31954) derivatives.

Key Starting Materials and Synthetic Routes

The most prevalent and efficient syntheses of this compound originate from appropriately substituted furan precursors. The core of these syntheses lies in the acid-catalyzed ring-opening of the furan moiety to yield the desired 1,4-dicarbonyl system, which in the case of the chosen precursors, is part of a larger chain that ultimately forms the target trione. The primary starting materials that will be discussed are:

-

4-(5-Methyl-furan-2-yl)-butan-2-one

-

4-(5-Hydroxymethyl)-2-furanyl-2-butanone

-

4-(5-(Hydroxymethyl)furan-2-yl)but-3-en-2-one

The general synthetic approach involves the synthesis of these furan derivatives followed by a crucial acid-catalyzed hydrolysis step.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data for the key synthetic step of converting furan derivatives to this compound. This allows for a direct comparison of the different methodologies.

| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-(5-Methyl-furan-2-yl)-butan-2-one | Acetic Acid | Water | 100 | Not Specified | 98 | [1] |

| 4-(5-Methyl-furan-2-yl)-butan-2-one | Hydrochloric Acid (catalytic) | Not Specified | 80 | 24 | 92 | |

| 4-(5-Hydroxymethyl)-2-furanyl-2-butanone | Hydrogen Chloride | Methanol (B129727) | 100 | 3 | 100 | [1] |

| 4-(5-(Hydroxymethyl)furan-2-yl)but-3-en-2-one | Palladium on Activated Carbon, H₂ | Acetic Acid | 60-100 | 4 | 96 | [1] |

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound from the key starting materials.

Synthesis from 4-(5-Methyl-furan-2-yl)-butan-2-one

This is one of the most direct routes to this compound. The synthesis of the starting material is presented first, followed by its conversion to the final product.

4.1.1. Synthesis of the Starting Material: 4-(2-Furyl)butan-2-one (B1293805)

A precursor to the primary starting material, 4-(2-furyl)butan-2-one, can be synthesized via a Friedel-Crafts-type reaction.

-

Procedure: To a refluxing solution of furan (150 ml) containing a catalytic amount of p-toluenesulfonic acid, add methyl vinyl ketone (14 g, 0.2 mol) dropwise over a period of 2 hours.[2] After the addition is complete, stir the dark brown reaction mixture at room temperature for approximately 16 hours.[2] Remove the excess furan by distillation. The residue is then distilled under vacuum to yield 4-(2-furyl)butan-2-one (18.5 g, 67% yield).[2]

4.1.2. Acid-Catalyzed Hydrolysis to this compound

-

Procedure 1 (High Yield):

-

A mixture of 4-(5-methyl-furan-2-yl)-butan-2-one in a solution of acetic acid and water is heated to 100 °C.[1] The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed. Upon completion, the reaction mixture is cooled to room temperature. The product, this compound, can be isolated by extraction with an organic solvent, followed by washing of the organic layer with a saturated sodium bicarbonate solution to neutralize the acetic acid. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

-

-

Procedure 2 (Milder Conditions):

-

4-(5-Methyl-2-furyl)-2-butanone is treated with a catalytic amount of hydrochloric acid at 80 °C for 24 hours. The reaction work-up would be similar to the one described above, involving neutralization of the acid, extraction, and purification of the final product.

-

Synthesis from 4-(5-Hydroxymethyl)-2-furanyl-2-butanone

-

Procedure: A solution of 4-(5-hydroxymethyl)-2-furanyl-2-butanone in methanol is treated with hydrogen chloride.[1] The reaction mixture is heated to 100 °C for 3 hours.[1] After cooling, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with water and brine. The organic layer is dried, and the solvent is evaporated to yield this compound.[1]

Synthesis from 4-(5-(Hydroxymethyl)furan-2-yl)but-3-en-2-one

-

Procedure: 4-(5-(Hydroxymethyl)furan-2-yl)but-3-en-2-one is dissolved in acetic acid.[1] A catalytic amount of 10% palladium on activated carbon is added to the solution. The mixture is then subjected to hydrogenation at a temperature ranging from 60 to 100 °C for 4 hours.[1] After the reaction is complete, the catalyst is removed by filtration. The acetic acid is then removed under reduced pressure. The residue is worked up by extraction with an organic solvent, followed by washing, drying, and solvent evaporation to give this compound.[1]

Mandatory Visualizations

Reaction Mechanism

The core of the synthesis of this compound from furan derivatives is the acid-catalyzed hydrolysis of the furan ring. This process is mechanistically related to a reverse Paal-Knorr synthesis. The following diagram illustrates the proposed mechanism for the conversion of 4-(5-methyl-furan-2-yl)-butan-2-one to this compound.

References

An In-Depth Technical Guide to the Historical Discovery and Synthesis of 2,5,8-Nonanetrione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical discovery and synthesis of 2,5,8-nonanetrione, a triketone of interest in organic synthesis. The document details the seminal work that laid the foundation for its synthesis, presents detailed experimental protocols for its preparation via the acid-catalyzed hydrolysis of furan (B31954) derivatives, and tabulates its key physicochemical and spectroscopic data. The synthesis workflow is visualized to provide a clear and concise understanding of the process. While the direct biological activities of this compound are not extensively documented, the guide touches upon the broader context of the bioactivity of related dicarbonyl compounds.

Historical Discovery

The synthesis of 1,4-dicarbonyl compounds, including triketones like this compound, has been a significant area of research in organic chemistry. A pivotal development in this field was the discovery of the Piancatelli rearrangement in 1976 by Giovanni Piancatelli and his colleagues.[1] Their work, originally published in Tetrahedron Letters, described an acid-catalyzed rearrangement of 2-furylcarbinols into 4-hydroxycyclopentenone derivatives.[1][2] This reaction provided a novel and efficient pathway to synthetically challenging 1,4-dicarbonyl precursors.

While the 1976 paper by Piancatelli, Scettri, and Barbadoro is the foundational work that established the core chemical transformation, the direct synthesis of this compound is a logical extension of this methodology. The acid-catalyzed ring opening of suitably substituted furans, such as 4-(5-methyl-2-furyl)-butan-2-one, directly yields the triketone. The first documented presence of this compound in a natural source was reported in Nicotiana tabacum (tobacco).[3]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 38284-28-5 | [3] |

| Molecular Formula | C₉H₁₄O₃ | [4] |

| Molecular Weight | 170.21 g/mol | [3] |

| Boiling Point | 305.8 °C at 760 mmHg | [4] |

| Density | 1.01 g/cm³ | [4] |

| Flash Point | 128.1 °C | [4] |

| Vapor Pressure | 0.000804 mmHg at 25°C | [4] |

| XLogP3 | -0.7 | [4] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Shifts | Source |

| ¹³C NMR | Data available but specific shifts not detailed in readily available sources. | [5] |

| ¹H NMR | Data available but specific shifts not detailed in readily available sources. | |

| Infrared (IR) | Data available but specific absorption bands not detailed in readily available sources. | |

| Mass Spectrometry (MS) | Exact Mass: 170.094294304 | [4] |

Synthesis of this compound

The most efficient and high-yielding synthesis of this compound involves the acid-catalyzed hydrolysis of 4-(5-methyl-furan-2-yl)-butan-2-one. This method is a direct application of the principles established by the Piancatelli rearrangement.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is based on the high-yield synthesis reported in the chemical literature.[4]

Reaction: Acid-catalyzed hydrolysis of 4-(5-methyl-furan-2-yl)-butan-2-one.

Reagents and Materials:

-

4-(5-methyl-furan-2-yl)-butan-2-one

-

Acetic acid

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(5-methyl-furan-2-yl)-butan-2-one in a mixture of acetic acid and water.

-

Heating: Heat the reaction mixture to 100 °C with continuous stirring.

-

Reaction Time: Maintain the reaction at 100 °C for the required duration (typically several hours, monitoring by TLC or GC-MS is recommended to determine completion).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Neutralize the acetic acid with a suitable base (e.g., saturated sodium bicarbonate solution) carefully until the effervescence ceases.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure this compound.

-

Expected Yield: 98%[4]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activity or the engagement of this compound in cellular signaling pathways. However, the broader class of 1,4-dicarbonyl compounds is known to be present in a variety of natural products and pharmaceuticals, suggesting potential bioactivity.[6] Aliphatic dicarbonyl compounds can exhibit a range of biological effects, and their reactivity makes them potential candidates for interaction with biological macromolecules. Further research is required to elucidate any specific therapeutic or toxicological properties of this compound.

Potential Research Directions

Given the presence of three ketone functionalities, this compound could be a versatile scaffold for the synthesis of various heterocyclic compounds with potential pharmacological activities. Future research could explore its utility as a building block in medicinal chemistry and investigate its potential to modulate biological pathways, particularly those involving carbonyl-reactive species.

Conclusion

The synthesis of this compound is a direct and elegant application of the acid-catalyzed rearrangement of furan derivatives, a field pioneered by Giovanni Piancatelli. The high-yielding and straightforward synthetic route makes it an accessible compound for further investigation. While its specific biological roles are yet to be discovered, its chemical structure holds potential for applications in synthetic and medicinal chemistry. This guide provides the necessary foundational knowledge for researchers and scientists to engage with this interesting triketone.

References

- 1. Piancatelli rearrangement - Wikipedia [en.wikipedia.org]

- 2. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H14O3 | CID 300426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. 2,5,8-NONANE-TRIONE - SpectraBase [spectrabase.com]

- 6. sciencedaily.com [sciencedaily.com]

Spectroscopic Profile of 2,5,8-Nonanetrione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 2,5,8-nonanetrione (CAS No: 38284-28-5), a trione (B1666649) of interest in various chemical and pharmaceutical research contexts. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format to facilitate its use in identification, characterization, and quality control. Detailed experimental protocols, where available, are also provided.

Spectroscopic Data Summary

The following tables summarize the known quantitative spectroscopic data for this compound.

Table 1: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The ¹³C NMR spectrum provides key insights into the carbon framework of the molecule.

| Carbon Atom | Chemical Shift (δ) [ppm] |

| C=O (C2, C5, C8) | 207.2 |

| CH₂ (C3, C4, C6, C7) | 37.8 |

| CH₃ (C1, C9) | 29.9 |

Note: Data sourced from a spectrum provided by the Institute of Organic Chemistry, University of Vienna.[1]

Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Proton(s) | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity |

| CH₃ (H1, H9) | 2.18 | Singlet |

| CH₂ (H3, H4, H6, H7) | 2.75 | Triplet |

Note: Predicted data is based on computational models and should be confirmed with experimental data.

Table 3: Infrared (IR) Spectroscopy Data

IR spectroscopy is instrumental in identifying the functional groups present in this compound. The primary absorption of interest is the carbonyl (C=O) stretch.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | ~1715 | Strong |

| C-H Stretch (Alkyl) | 2850-3000 | Medium |

Note: The characteristic C=O stretching frequency for a saturated ketone typically appears around 1715 cm⁻¹.

Table 4: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Property | Value |

| Molecular Formula | C₉H₁₄O₃ |

| Molecular Weight | 170.21 g/mol |

| Exact Mass | 170.0943 g/mol [2] |

| Key Fragment Ions | Data not available in searched resources. |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available in the public domain. However, the following sections describe generalized protocols typical for the analysis of a tri-ketone compound of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: Spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: A standard one-pulse sequence would be used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence, such as zgpg30, would be employed to obtain a spectrum with singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the simplest method is to prepare a neat thin film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin, uniform layer.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer would be used.

-

A background spectrum of the clean, empty salt plates is recorded.

-

The sample is placed in the spectrometer's sample compartment.

-

The infrared spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is usually presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation and Introduction: A dilute solution of this compound would be prepared in a volatile solvent (e.g., methanol (B129727) or acetonitrile). The sample would typically be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

Instrumentation and Data Acquisition:

-

Ionization: Electron Ionization (EI) is a common technique for relatively small, volatile molecules. Electrospray Ionization (ESI) would be suitable if coupled with LC.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer could be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum would be recorded, showing the relative abundance of the molecular ion and various fragment ions. For structural elucidation, tandem mass spectrometry (MS/MS) could be performed to fragment the molecular ion and analyze the resulting daughter ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Unveiling 2,5,8-Nonanetrione: A Technical Guide to its Natural Occurrence and Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5,8-Nonanetrione is a triketone that has been reported to occur naturally in Nicotiana tabacum (common tobacco).[1] Despite this reported occurrence, detailed information regarding its concentration, biosynthetic pathway, and specific biological activities remains scarce in publicly available scientific literature. This technical guide provides a comprehensive overview of the current knowledge on this compound, alongside detailed experimental protocols for the extraction, isolation, and identification of ketones from plant matrices. The methodologies described are based on established analytical techniques and are intended to provide a practical framework for researchers investigating this and other similar compounds.

Natural Occurrence of this compound

Table 1: Reported Natural Source of this compound

| Compound Name | Chemical Formula | Reported Natural Source |

| This compound | C₉H₁₄O₃ | Nicotiana tabacum |

Experimental Protocols for the Analysis of Ketones from Plant Material

Given the limited specific data for this compound, this section provides detailed, generalized methodologies for the extraction, purification, and identification of ketones from plant tissues. These protocols are widely applicable and can be adapted for the investigation of this compound.

Extraction of Ketones from Plant Material

The choice of extraction method is critical for the successful isolation of ketones and depends on their polarity and volatility.

Protocol 2.1.1: Solvent Extraction

This is a common method for extracting a broad range of compounds.

-

Materials:

-

Dried and powdered plant material (e.g., Nicotiana tabacum leaves)

-

Solvents of varying polarities (e.g., hexane (B92381), ethyl acetate, methanol)

-

Soxhlet apparatus or sonicator

-

Rotary evaporator

-

-

Methodology:

-

Weigh a known amount of the dried, powdered plant material.

-

For Soxhlet extraction, place the material in a thimble and extract with a suitable solvent (e.g., ethyl acetate) for several hours.

-

For sonication, suspend the plant material in the chosen solvent and sonicate for a specified period (e.g., 30 minutes).

-

After extraction, filter the mixture to remove solid plant debris.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

-

Purification and Fractionation

Crude extracts often contain a complex mixture of compounds. Solid-Phase Extraction (SPE) is a common technique for cleanup and fractionation.

Protocol 2.2.1: Solid-Phase Extraction (SPE)

-

Materials:

-

Crude plant extract

-

SPE cartridges (e.g., C18, silica)

-

Solvents for conditioning, washing, and elution (e.g., methanol, water, acetonitrile, hexane, ethyl acetate)

-

Vacuum manifold

-

-

Methodology:

-

Condition the SPE cartridge by passing a non-polar solvent (e.g., methanol) followed by a polar solvent (e.g., water).

-

Dissolve the crude extract in a suitable solvent and load it onto the conditioned cartridge.

-

Wash the cartridge with a weak solvent to remove interfering polar compounds.

-

Elute the ketones of interest with a solvent of appropriate polarity (e.g., a mixture of hexane and ethyl acetate).

-

Collect the eluate and concentrate it for further analysis.

-

Identification and Characterization

A combination of chromatographic and spectroscopic techniques is essential for the definitive identification of the target compound.

Protocol 2.3.1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like ketones.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Methodology:

-

Prepare a dilute solution of the purified extract in a volatile solvent (e.g., dichloromethane).

-

Inject a small volume of the sample into the GC. The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.

-

As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for compound identification. The mass spectrum of this compound would be expected to show characteristic fragments resulting from the cleavage of the carbon-carbon bonds adjacent to the carbonyl groups.

-

Protocol 2.3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule.

-

Instrumentation: NMR spectrometer.

-

Methodology:

-

Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

For this compound, the ¹H NMR spectrum would be expected to show signals for the methyl protons and the methylene (B1212753) protons adjacent to the carbonyl groups. The ¹³C NMR spectrum would show characteristic signals for the three carbonyl carbons in the downfield region (typically 190-220 ppm).[2][3]

-

Potential Signaling Pathways and Biological Activities (Hypothetical)

There is currently no specific information on the signaling pathways or biological activities of this compound. However, based on the general reactivity of ketones and diketones, some potential areas of investigation can be proposed. For instance, some dicarbonyl compounds are known to interact with cellular nucleophiles, such as amino acid residues in proteins, which could potentially modulate enzyme activity or signaling pathways. Further research is necessary to explore these possibilities.

Visualizations

To aid in the understanding of the experimental workflows, the following diagrams are provided.

Caption: General workflow for the extraction and identification of this compound.

Conclusion

This compound is a natural product with a currently limited but intriguing profile, having been reported in Nicotiana tabacum. This guide has summarized the available information and provided a robust set of generalized experimental protocols that can be applied to further investigate this compound. The provided methodologies for extraction, purification, and identification offer a starting point for researchers aiming to confirm its natural occurrence, quantify its presence, and explore its potential biological activities. Future research is essential to unlock the full scientific and potential therapeutic value of this compound.

References

An In-Depth Technical Guide to the Solubility and Stability of 2,5,8-Nonanetrione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of 2,5,8-Nonanetrione. Given the limited specific experimental data for this compound in publicly accessible literature, this document leverages established principles of organic chemistry and analytical science to offer robust guidance. It includes generalizable experimental protocols and discusses the expected behavior of this compound based on the known properties of aliphatic ketones and triketones.

Physicochemical Properties of this compound

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various solvents and under different environmental conditions.

| Property | Value | Source |

| Molecular Formula | C9H14O3 | [1][2] |

| Molecular Weight | 170.21 g/mol | [2] |

| Appearance | Not specified; likely a liquid or low-melting solid at room temperature | Inferred |

| Density | 1.010 ± 0.06 g/cm³ (Predicted) | [3][4] |

| Boiling Point | 160-162 °C (at 16 Torr) | [3] |

| Melting Point | 59-60 °C | [3] |

| Flash Point | 128.1 °C | [1] |

| Water Solubility | 9.398e+005 mg/L at 25 °C (Estimated) | [5] |

| XLogP3 | -0.7 | [1][2] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Solubility Profile

As a triketone, this compound possesses three polar carbonyl groups, which can act as hydrogen bond acceptors.[4] This structural feature suggests that it will exhibit some solubility in polar solvents. The aliphatic carbon backbone, however, contributes to its nonpolar character.

Expected Solubility:

-

Polar Protic Solvents (e.g., water, ethanol, methanol): The estimated high water solubility suggests good solubility in other polar protic solvents.[5] The carbonyl groups can form hydrogen bonds with the hydroxyl groups of these solvents.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO): Good solubility is expected due to dipole-dipole interactions between the carbonyl groups of this compound and the solvent molecules.

-

Nonpolar Solvents (e.g., hexane, toluene): Limited solubility is anticipated due to the significant polarity imparted by the three ketone functionalities.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a compound like this compound in various solvents using the isothermal saturation method.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.[6]

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, remove the vials from the shaker bath and allow the undissolved solid to settle.

-

Centrifuge the vials to further separate the undissolved solute.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.

-

-

Quantification:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in each solvent using the concentration determined from the analytical method and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

-

Stability Profile

The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Ketones can be susceptible to degradation under certain conditions.

Potential Degradation Pathways for Ketones:

-

Oxidation: While ketones are generally more resistant to oxidation than aldehydes, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group.

-

Reduction: The carbonyl groups can be reduced to secondary alcohols.

-

Keto-Enol Tautomerism: Ketones with alpha-hydrogens exist in equilibrium with their enol tautomers. This can be catalyzed by acids or bases and may lead to subsequent reactions.[4]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions.

-

Hydrolysis: While generally stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially lead to degradation.

Experimental Protocol for Stability Assessment

The following protocol outlines a general approach for assessing the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under conditions of heat, humidity, light, and different pH values.

Materials:

-

This compound

-

Buffers of various pH values (e.g., pH 2, 7, 10)

-

Solvents for solution-state stability (e.g., water, ethanol)

-

Controlled environment stability chambers (temperature and humidity controlled)

-

Photostability chamber

-

Validated stability-indicating analytical method (e.g., HPLC) capable of separating the parent compound from its degradation products.

Methodology:

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Dissolve a known concentration of this compound in solutions of varying pH (e.g., 0.1 N HCl, water, 0.1 N NaOH). Store the solutions at a specified temperature (e.g., 60 °C) and monitor for degradation over time.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature and monitor for degradation.

-

Thermal Degradation: Store solid this compound in a controlled temperature oven (e.g., 60 °C) and monitor for degradation.

-

Photostability: Expose solid or a solution of this compound to a controlled light source as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Analyze the samples using the validated stability-indicating analytical method.

-

Quantify the amount of remaining this compound and any major degradation products.

-

-

Data Evaluation:

-

Determine the rate of degradation under each condition.

-

Identify potential degradation products and propose degradation pathways.

-

Visualizations

Logical Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a compound like this compound.

Caption: Workflow for Solubility and Stability Assessment.

Conceptual Degradation Pathway

This diagram illustrates a conceptual degradation pathway for a generic aliphatic ketone, which could be applicable to this compound under oxidative stress.

Caption: Conceptual Oxidative Degradation Pathway.

References

- 1. The stability and automatic determination of ketone bodies in blood samples taken in field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. Ketone - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2,5,8-Nonanetrione

This technical guide provides an in-depth overview of 2,5,8-Nonanetrione, catering to researchers, scientists, and professionals in drug development. It covers known synonyms, physicochemical properties, and synthetic methodologies.

Nomenclature and Synonyms

This compound is a trione, a molecule containing three ketone functional groups. It is identified by several synonyms and registry numbers across various chemical databases. Notably, the synonym "2,8-Nonanetrione" appears in some sources but is likely a typographical error, as 2,8-Nonanedione is a distinct chemical entity.[1][2][3]

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | nonane-2,5,8-trione |

| CAS Number | 38284-28-5 |

| Molecular Formula | C₉H₁₄O₃ |

| Synonyms | This compound |

| 2,5,8 nonanetrione | |

| nonane-2,5,8-trione | |

| 2,8-Nonanetrione | |

| Registry Numbers | NSC174842 |

| NSC-174842 | |

| SCHEMBL2439884 | |

| DTXSID70306268 | |

| DTXCID60257396 | |

| RefChem:82680 | |

| ZINC1716001 |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These properties are crucial for understanding its behavior in various experimental and biological contexts.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 170.21 g/mol |

| Exact Mass | 170.094294304 Da |

| Melting Point | 59-60 °C |

| Boiling Point | 305.8 °C at 760 mmHg |

| 160-162 °C at 16 Torr | |

| Density | 1.01 g/cm³ |

| Flash Point | 128.1 °C |

| Vapor Pressure | 0.000804 mmHg at 25°C |

| Water Solubility | 9.398 x 10⁵ mg/L at 25 °C (estimated) |

| XLogP3 | -0.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 6 |

| Complexity | 174 |

Synthesis and Experimental Protocols

Currently, detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature. However, chemical databases outline several synthetic routes starting from furan-derived precursors. These methods provide a foundation for laboratory-scale synthesis.

Synthesis from 4-(5-hydroxymethyl-2-furanyl)-2-butanone

This pathway reports a high yield and involves the acid-catalyzed rearrangement of a furan (B31954) derivative.

-

Starting Material: 4-(5-hydroxymethyl-2-furanyl)-2-butanone

-

Reagents and Conditions: The reaction is conducted using hydrogen chloride (HCl) as a catalyst in a methanol (B129727) (MeOH) solvent. The mixture is heated to 100 °C for a duration of 3 hours.[1]

-

Yield: 100%[1]

Synthesis from 4-(5-methyl-furan-2-yl)-butan-2-one

This method also employs acidic conditions to achieve the desired product.

-

Starting Material: 4-(5-methyl-furan-2-yl)-butan-2-one

-

Reagents and Conditions: Acetic acid is used as the reagent and catalyst in an aqueous solution. The reaction is carried out at a temperature of 100 °C.[1]

-

Yield: 98.0%[1]

Synthesis from 4-(5-(hydroxymethyl)furan-2-yl)but-3-en-2-one

This route involves a reduction and rearrangement catalyzed by palladium on carbon.

-

Starting Material: 4-(5-(hydroxymethyl)furan-2-yl)but-3-en-2-one

-

Reagents and Conditions: The synthesis is performed using 10% palladium on activated carbon as a catalyst, in the presence of hydrogen gas and acetic acid. The reaction temperature is maintained between 60 and 100 °C for 4 hours.[1]

-

Yield: 96.0%[1]

Visualized Synthetic Pathways

The following diagram illustrates the synthetic routes to this compound from various furan-based precursors.

Caption: Synthetic routes to this compound.

Biological Activity and Drug Development Potential

As of late 2025, there is a notable scarcity of public-domain information regarding the biological activity, mechanism of action, or potential therapeutic applications of this compound. While the compound has been identified in Nicotiana tabacum (tobacco), its endogenous function or pharmacological effects have not been characterized.[1] The absence of bioassay results or preclinical studies in accessible literature suggests that this compound remains largely unexplored from a pharmacological and drug development perspective. This presents a potential opportunity for novel research into its properties and interactions with biological systems.

References

- 1. This compound | C9H14O3 | CID 300426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 38284-28-5 [thegoodscentscompany.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Multi-targeted natural products evaluation based on biological activity prediction with PASS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Commercial Availability and Synthetic Applications of 2,5,8-Nonanetrione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5,8-Nonanetrione (CAS No: 38284-28-5) is a symmetrical triketone that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring three carbonyl groups separated by propylene (B89431) linkages, makes it a key precursor for the synthesis of various heterocyclic compounds and complex organic molecules. The 1,4-dicarbonyl motifs embedded within its structure are particularly reactive, enabling well-established cyclization reactions.

This technical guide provides an overview of the commercial suppliers of this compound, its key chemical properties, and detailed experimental protocols for its synthesis and application, with a focus on the Paal-Knorr synthesis of pyrroles and furans.

Chemical and Physical Properties

A summary of the key computed and experimental properties of this compound is presented below. This data is essential for planning synthetic procedures and ensuring safe handling.

| Property | Value |

| Molecular Formula | C₉H₁₄O₃ |

| Molecular Weight | 170.21 g/mol [1][2] |

| CAS Number | 38284-28-5[1][2] |

| Boiling Point | 305.8 °C at 760 mmHg[1] |

| Density | 1.01 g/cm³[1] |

| Flash Point | 128.1 °C[1] |

| Vapor Pressure | 0.000804 mmHg at 25°C[1] |

| Canonical SMILES | CC(=O)CCC(=O)CCC(=O)C[1] |

| InChIKey | OCLVFADSCVQCER-UHFFFAOYSA-N[2] |

Commercial Suppliers of this compound

This compound is commercially available from a number of suppliers, typically on a research scale. The product has achieved commercial mass production, ensuring its availability for various applications.[1] The following table summarizes information from publicly listed suppliers. Purity levels are generally high, though researchers should always consult the supplier's specific certificate of analysis.

| Supplier | Purity/Grade | Available Quantities | Notes |

| LookChem Suppliers | ≥ 99% (Typical) | Varies by supplier | Platform lists multiple raw suppliers.[1] |

| CHEMLYTE SOLUTIONS | Industrial Grade | Bulk inquiry available | Listed as a manufactory on Echemi.[3] |

Note: Pricing and availability are subject to change. It is recommended to contact suppliers directly for the most current information and to request quotes.

Synthesis of this compound

While commercially available, this compound can also be synthesized in the laboratory. One of the most feasible, high-yield methods involves the acid-catalyzed hydrolysis of furan (B31954) derivatives.[1]

Experimental Protocol: Synthesis from 4-(5-methyl-furan-2-yl)-butan-2-one

This protocol is based on a high-yield synthetic route reported in chemical literature databases.[1]

Materials:

-

4-(5-methyl-furan-2-yl)-butan-2-one

-

Acetic acid

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-(5-methyl-furan-2-yl)-butan-2-one (1.0 equiv) with a suitable volume of aqueous acetic acid.

-

Heating: Heat the reaction mixture to 100 °C.

-

Reaction Time: Maintain the temperature and stir the mixture for the time required for the reaction to complete (monitoring by TLC or GC is recommended). A reference procedure suggests a reaction time may not be explicitly defined and should be monitored.[1]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acetic acid carefully with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography or distillation to yield pure this compound.

Below is a diagram illustrating the general workflow for this synthesis.

Caption: General experimental workflow for the synthesis of this compound.

Key Application: The Paal-Knorr Synthesis

The Paal-Knorr synthesis is a cornerstone reaction for preparing substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[4] Given that this compound contains two terminal 1,4-dicarbonyl systems, it is an ideal substrate for creating bis-heterocyclic structures.

Paal-Knorr Pyrrole (B145914) Synthesis Mechanism

The reaction proceeds by the condensation of the 1,4-dicarbonyl compound with a primary amine.[3] The mechanism involves the initial formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[5][6]

Caption: The reaction mechanism pathway for the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Paal-Knorr Synthesis of a Substituted Pyrrole

This protocol is a representative example of a Paal-Knorr reaction using a generic 1,4-dicarbonyl compound and can be adapted for use with this compound, likely using two equivalents of the amine to engage both dicarbonyl sites.[5]

Materials:

-

1,4-Dicarbonyl compound (e.g., Hexane-2,5-dione, 1.0 equiv)

-

Primary amine (e.g., Aniline, 1.0 equiv)

-

Methanol

-

Concentrated Hydrochloric Acid (catalytic amount)

-

0.5 M Hydrochloric acid solution

-

9:1 Methanol/Water mixture for recrystallization

-

Round-bottom flask, reflux condenser, ice bath, vacuum filtration setup

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 1,4-dicarbonyl compound (e.g., 228 mg of hexane-2,5-dione), the primary amine (e.g., 186 mg of aniline), and a minimal amount of solvent (e.g., 0.5 mL of methanol).[5]

-

Catalyst Addition: Add one drop of concentrated hydrochloric acid to the mixture.[5]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 15 minutes.[5]

-

Precipitation: After the reflux period, cool the flask in an ice bath to lower the temperature. Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture, which should cause the product to precipitate out of the solution.[5]

-

Isolation: Collect the solid product by vacuum filtration, washing the solid with a small amount of cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as a 9:1 methanol/water mixture, to yield the pure substituted pyrrole.[5]

Safety Information

While a specific, comprehensive safety data sheet (SDS) for this compound was not found in the initial search, general precautions for handling laboratory chemicals should be observed. This includes using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the supplier-provided SDS for specific handling and disposal instructions upon purchase.

References

Methodological & Application

Applications of 2,5,8-Nonanetrione in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5,8-Nonanetrione is a versatile triketone that serves as a valuable building block in organic synthesis. Its structure, featuring three carbonyl groups separated by ethylene (B1197577) units, allows for a variety of chemical transformations, making it a key precursor in the synthesis of diverse heterocyclic and bicyclic compounds. The strategic placement of the ketone functionalities enables intramolecular reactions, leading to the formation of complex molecular architectures. This document provides an overview of the key applications of this compound in organic synthesis, complete with detailed experimental protocols for the synthesis of nitrogen-containing heterocycles and bicyclic systems.

Key Applications

The reactivity of this compound is centered around its three carbonyl groups, which can participate in a range of reactions, including:

-